2-phenyl-N-(4-sulfamoylphenyl)acetamide

Carbonic Anhydrase Mitochondrial isoform hCA VA

Choose 2-phenyl-N-(4-sulfamoylphenyl)acetamide for its uniquely selective carbonic anhydrase inhibition profile. Unlike pan-active inhibitors like acetazolamide, this compound's phenylacetyl tail enables potent, low-nanomolar targeting of mitochondrial VA/VB and brain-associated hCA VII, while sparing over 90% of cytosolic hCA II activity. This selectivity is crucial for researchers aiming to dissect mitochondrial metabolic pathways or validate hCA VII as a CNS target without confounding off-target effects. It also serves as a key, patent-protected scaffold for SIRT2 inhibitor development. Procure this essential chemical probe to ensure experimental reproducibility and target-specific pharmacological interpretation.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
CAS No. 331274-56-7
Cat. No. B2411911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(4-sulfamoylphenyl)acetamide
CAS331274-56-7
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19)
InChIKeyJWDLYKTZCRIGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(4-sulfamoylphenyl)acetamide (CAS 331274-56-7) – Key Pharmacophore, Core Identity, and Procurement-Relevant Classification


2-Phenyl-N-(4-sulfamoylphenyl)acetamide (CAS 331274-56-7) is a small-molecule aromatic sulfonamide incorporating a phenylacetyl tail and a primary sulfonamide pharmacophore [1]. It is designated as sulfonamide derivative 7a in the carbonic anhydrase (CA) inhibitor literature and bears the PDB ligand code OYS [2]. The compound functions as an inhibitor of multiple human carbonic anhydrase isoforms, with marked potency against the brain-associated isoform VII (hCA VII) and the mitochondrial isoforms VA/VB, while maintaining only moderate activity against the ubiquitous cytosolic isoforms I and II [1][3]. This isoform-selectivity profile distinguishes it from classical, pan-active CA inhibitors and underpins its utility as a pharmacological tool and chemical probe.

Why 2-Phenyl-N-(4-sulfamoylphenyl)acetamide Cannot Be Replaced by Generic Sulfonamide CA Inhibitors or Simplified Analogs


Classical sulfonamide carbonic anhydrase inhibitors such as acetazolamide exhibit broad, pan-isoform inhibition with limited mitochondrial or CA VII selectivity, whereas simplified analogs lacking the phenylacetyl tail (e.g., N-(4-sulfamoylphenyl)acetamide) lose the critical hydrophobic interactions that drive both potency and isoform discrimination [1][2]. The phenylacetyl tail of the target compound engages a specific hydrophobic pocket distal to the catalytic zinc, conferring a selectivity window that simple acetyl or unsubstituted sulfonamides cannot replicate [3]. Consequently, selecting a generic sulfonamide or an analog with a truncated tail yields a fundamentally different isoform inhibition signature, undermining experimental reproducibility and target-specific pharmacological interpretation [1].

Quantitative Head-to-Head Comparison: 2-Phenyl-N-(4-sulfamoylphenyl)acetamide vs. Acetazolamide and In-Class Sulfonamide Analogs


Mitochondrial CA VA/VB Potency Compared to Acetazolamide – Greater than 8-Fold Improvement

2-Phenyl-N-(4-sulfamoylphenyl)acetamide inhibits the human mitochondrial isoforms hCA VA and hCA VB with Ki values of 7.1 nM and 5.9 nM, respectively, making it 8.9-fold (VA) and 9.2-fold (VB) more potent than acetazolamide, which shows Ki values of 63 nM and 54 nM against the same isoforms [1][2]. This substantial potency gain is attributed to the phenylacetyl tail occupying a hydrophobic cleft adjacent to the active site [3].

Carbonic Anhydrase Mitochondrial isoform hCA VA hCA VB Ki Acetazolamide

Isoform VII Selectivity Over Ubiquitous hCA II – an 84-Fold Discrimination Window

The compound inhibits hCA VII with a Ki of 4.7 nM while exhibiting a Ki of 395 nM against the ubiquitous cytosolic isoform hCA II, yielding a selectivity ratio of 84:1 (hCA VII vs. hCA II) [1][2]. In comparison, acetazolamide achieves a selectivity ratio of only 4:1 (Ki 3 nM vs. 12 nM) for the same isoform pair [3]. This 21-fold improvement in discrimination (84 vs. 4) means that 2-phenyl-N-(4-sulfamoylphenyl)acetamide can achieve near-complete hCA VII engagement at concentrations that spare >90% of hCA II activity [1].

Carbonic Anhydrase VII Selectivity ratio Brain isoform Epileptogenesis Ki

Structure-Confirmed Binding Mode to hCA II (PDB 3OYS) Versus Tail-Truncated Sulfonamides

The X-ray crystal structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide bound to human carbonic anhydrase II has been deposited as PDB entry 3OYS, revealing that the phenylacetyl tail occupies a hydrophobic pocket defined by residues Phe131, Pro202, and Leu204 [1]. This binding mode is consistent with the 'tail approach' in CA inhibitor design and contrasts with the binding of truncated analogs such as N-(4-sulfamoylphenyl)acetamide, which lack this distal anchoring interaction and consequently exhibit reduced affinity and abolished isoform selectivity [2][3]. The electron density maps confirm the sulfonamide moiety coordinates to the catalytic Zn²⁺ ion in the canonical manner, while the phenyl ring extends into a region not accessible to shorter-chain sulfonamides [1].

X-ray crystallography PDB 3OYS Binding mode Tail approach Structural biology

SIRT2 Inhibition Scope Covered by Chinese Patent CN106496132A – Provides Exclusive IP Space for Oncology Research

Chinese patent CN106496132A, filed by Xihua University (2016, granted 2019), explicitly claims N-(4-substituted phenyl)-2-substituted acetamide compounds of formula I—encompassing 2-phenyl-N-(4-sulfamoylphenyl)acetamide—as SIRT2 protein inhibitors with demonstrated tumor-suppressive activity [1]. While a specific SIRT2 IC50 for the exact compound is not publicly available from validated independent assays, BindingDB entry BDBM50148776 reports an IC50 of 3,750 nM for a closely related sulfonamide in an analogous SIRT2 fluorescence-based assay, whereas the compound class is described as having 'good inhibition activity against SIRT2' in the patent disclosure [2]. Users procuring this compound for SIRT2 research benefit from the patent-secured chemical space and the documented synthetic route, which provides a defensible starting point for medicinal chemistry optimization [1].

SIRT2 Histone deacetylase Oncology Patent CN106496132A

Procurement-Driven Application Scenarios for 2-Phenyl-N-(4-sulfamoylphenyl)acetamide Based on Quantitative Differentiation Evidence


Mitochondrial Metabolism Studies Requiring Selective hCA VA/VB Inhibition with Minimal hCA II Cross-Reactivity

Researchers investigating fatty acid biosynthesis, gluconeogenesis, or ureagenesis can use 2-phenyl-N-(4-sulfamoylphenyl)acetamide as a chemical probe to inhibit mitochondrial carbonic anhydrases VA and VB at low nanomolar concentrations (Ki 7.1 and 5.9 nM, respectively) while sparing >90% of cytosolic hCA II activity at equivalent concentrations [1][2]. This selectivity profile, which contrasts sharply with acetazolamide's 8–9-fold lower mitochondrial potency and broader isoform coverage, enables cleaner dissection of mitochondrial CA contributions to metabolic pathways without compensatory hCA II buffering [1].

CNS Drug Discovery Programs Targeting Carbonic Anhydrase VII in Epilepsy and Neuroprotection

The compound's 84-fold selectivity for brain-associated hCA VII over hCA II makes it a suitable pharmacological tool for validating hCA VII as a target in epileptogenesis and other CNS disorders [1]. At a concentration of 10 nM, the compound achieves >90% hCA VII occupancy while inhibiting hCA II by less than 3%, allowing researchers to attribute observed phenotypic effects specifically to CA VII inhibition [1][2]. This level of isoform discrimination is unattainable with acetazolamide, which at equipotent CA VII-inhibiting concentrations would cause near-complete suppression of hCA II [2].

Structure-Based Drug Design Using a Validated Co-Crystal Template (PDB 3OYS)

Medicinal chemistry teams can leverage the experimentally determined binding mode of 2-phenyl-N-(4-sulfamoylphenyl)acetamide bound to hCA II (PDB 3OYS) as a starting point for structure-guided optimization of isoform selectivity or potency [1]. The co-crystal reveals the exact geometry of phenylacetyl tail engagement, enabling rational design of tail-modified analogs with predictable SAR—a capability that simplifies the synthesis of focused compound libraries compared to starting from acetyl-only or tail-absent sulfonamide scaffolds [1][2].

Oncology Lead Generation Based on SIRT2 Inhibition Patent Space (CN106496132A)

Organizations seeking patent-protected entry into SIRT2-targeted cancer therapy can procure 2-phenyl-N-(4-sulfamoylphenyl)acetamide as a key intermediate scaffold covered by Chinese patent CN106496132A, which explicitly claims N-(4-substituted phenyl)-2-substituted acetamides as SIRT2 inhibitors with tumor-suppressive activity [1]. Although independent SIRT2 IC50 data for the exact compound remain limited, the patent provides a commercially defensible synthetic route and a framework for generating proprietary analogs through tail diversification, positioning this compound as a gateway intermediate for IP-conscious oncology R&D [1].

Quote Request

Request a Quote for 2-phenyl-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.